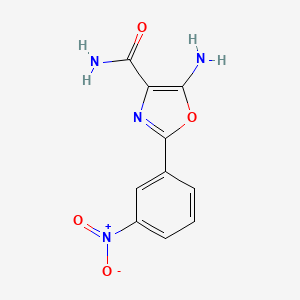

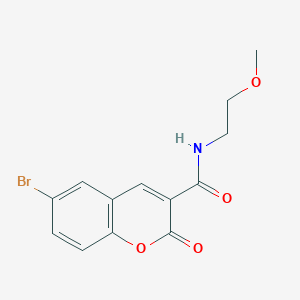

5-nitro-N-(2-oxo-2H-chromen-6-yl)-2-furamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "5-nitro-N-(2-oxo-2H-chromen-6-yl)-2-furamide" often involves multi-component reactions that allow for the efficient and direct formation of complex structures. For example, a novel synthesis approach for related furo[3,2-c]chromen-4-ones involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This process includes sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, leading to biologically intriguing structures (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using various spectroscopic methods, including IR, NMR (1H, 13C{1H}), and elemental analysis. Single-crystal X-ray diffraction studies provide detailed insights into the arrangement and geometry of molecules. For instance, a study on nitrogen-rich energetic materials derived from similar compounds emphasizes the role of crystallographic analysis in understanding molecular and solid-state structures (Liu et al., 2018).

Chemical Reactions and Properties

The reactivity of these compounds towards various nucleophiles can lead to the formation of novel structures. A study demonstrated the synthesis of new enamines or enaminones and benzofuran derivatives bearing bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents, showcasing the diverse chemical reactivity and potential for generating new compounds (Ali et al., 2020).

Physical Properties Analysis

The physical properties, including thermal stability and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. For example, differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are employed to study the thermal behavior and crystalline nature, providing insights into the stability and solid-state arrangement of the molecules (Rahmani et al., 2017).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds, such as photolysis reactions and the synthesis of coordination polymers, reveal intricate details about their reactivity and potential applications. The photolysis of related nitrofuramides, for example, highlights the susceptibility of the nitro group to displacement reactions and the formation of novel products (Powers, 1971).

Aplicaciones Científicas De Investigación

Energetic Materials

Research into compounds containing the furamide group, similar to "5-nitro-N-(2-oxo-2H-chromen-6-yl)-2-furamide," often investigates their potential as energetic materials. For instance, compounds consisting of nitroaminofurazan and oxadiazole rings demonstrate good thermal stability and detonation performance, making them comparable to known energetic materials like RDX (Tang et al., 2015). Similarly, nitrogen-rich salts of nitrotetrazole-2N-oxide have been shown to exhibit superior energetic performance, indicating their potential application in sensitive to insensitive energetic materials (Göbel et al., 2010).

Fluorescence for Detection

Certain nitro-3-carboxamide coumarin derivatives have been proposed as efficient fluorescent probes for selective detection of metal ions, such as Cu(2+) in aqueous solution. The specific compound, 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, demonstrates enhanced fluorescence in the presence of Cu(2+), highlighting its potential application in chemical sensing and detection (Bekhradnia et al., 2016).

Synthetic Methodologies

The photolysis of N-butyl-5-nitro-2-furamide in methanol, closely related to "5-nitro-N-(2-oxo-2H-chromen-6-yl)-2-furamide," has been studied, revealing the formation of N-butyl-5-methoxy-2-furamide. This process, involving the displacement of the nitro group by a solvent molecule, provides insights into synthetic routes that can be utilized in chemical transformations and material synthesis (Powers, 1971).

Propiedades

IUPAC Name |

5-nitro-N-(2-oxochromen-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O6/c17-13-6-1-8-7-9(2-3-10(8)22-13)15-14(18)11-4-5-12(21-11)16(19)20/h1-7H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHRZUHGOHGNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)

![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)

![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)

![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4615845.png)

![N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)

![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)

![N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4615858.png)

![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)